molecular formula C11H16ClN3O2S B1399355 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine CAS No. 1316226-00-2

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine

Cat. No.: B1399355
CAS No.: 1316226-00-2
M. Wt: 289.78 g/mol
InChI Key: DRDCITVOIIXSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrimidine ring substituted with a chloro group, a methanesulfonyl-piperidinyl group, and a methyl group.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for cell proliferation by mtt assay , suggesting that they may target cellular processes involved in cell growth and division.

Mode of Action

It’s known that similar compounds have antiproliferative effects , which suggests that they may interact with their targets to inhibit cell growth and division.

Biochemical Pathways

Given its antiproliferative effects , it’s likely that it affects pathways related to cell growth and division.

Result of Action

Similar compounds have been identified as potent antiproliferative agents , suggesting that they may inhibit cell growth and division.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

    Attachment of the Methanesulfonyl-Piperidinyl Group: This step involves the nucleophilic substitution reaction where the piperidinyl group is introduced using methanesulfonyl chloride and piperidine in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile: Similar pyrimidine structure with a methylthio group.

    4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde: Contains a methylsulfanyl group and a carbaldehyde group.

    4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine: Features a trifluoromethyl group.

Uniqueness

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine is unique due to the presence of the methanesulfonyl-piperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

4-chloro-6-methyl-2-(1-methylsulfonylpiperidin-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-8-7-10(12)14-11(13-8)9-3-5-15(6-4-9)18(2,16)17/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDCITVOIIXSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCN(CC2)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.